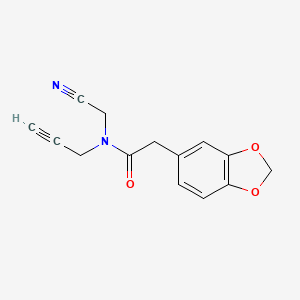
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDPA or simply as the cyanide radical spin probe. It is a highly reactive molecule that can be used to study a wide range of biochemical and physiological processes. In
作用机制
BDPA is a highly reactive molecule that can react with a wide range of biological molecules, including proteins, lipids, and DNA. It acts as a spin probe by undergoing a rapid spin exchange with nearby unpaired electrons, which results in a broadening of the EPR spectrum. This broadening can be used to study the structure and dynamics of the biological molecule of interest.
Biochemical and Physiological Effects:
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome c oxidase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. BDPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising compound for the treatment of several diseases.
实验室实验的优点和局限性
One of the main advantages of BDPA is its high reactivity, which allows it to react with a wide range of biological molecules. It is also relatively easy to synthesize and purify, which makes it a popular choice for research laboratories. However, BDPA has some limitations as well. It is a highly toxic compound and must be handled with care. It can also react with other molecules in the sample, which can complicate the interpretation of the EPR spectrum.
未来方向
There are several future directions for the use of BDPA in scientific research. One promising area is the study of protein-protein interactions, which are critical for many biological processes. BDPA can be used to study the dynamics of protein-protein interactions and to identify potential drug targets. Another future direction is the use of BDPA as a diagnostic tool for diseases such as cancer and Alzheimer's disease. BDPA can be used to detect changes in the redox state of cells and tissues, which can be indicative of disease. Finally, BDPA can be used to study the effects of environmental toxins on cells and tissues, which can have important implications for public health.
合成方法
The synthesis of BDPA involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with propargylamine, followed by the addition of cyanomethyl anion. The resulting compound is purified by column chromatography to yield BDPA. This synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
BDPA has been extensively used in scientific research as a spin probe to study a wide range of biochemical and physiological processes. It is commonly used in electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique used to study the structure and dynamics of biological molecules. BDPA can be used to study protein-protein interactions, membrane dynamics, and redox reactions. It has also been used to study the effects of oxidative stress on cells and tissues.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-6-16(7-5-15)14(17)9-11-3-4-12-13(8-11)19-10-18-12/h1,3-4,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZYDFQJCPREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

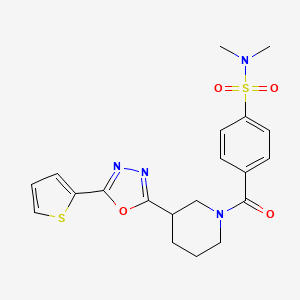
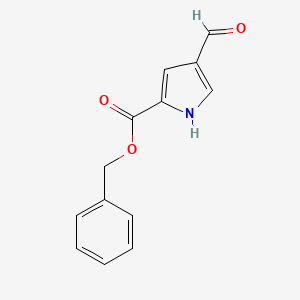
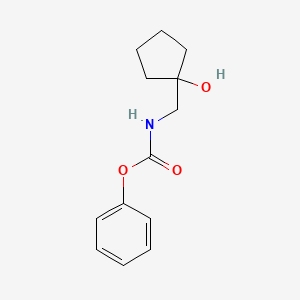
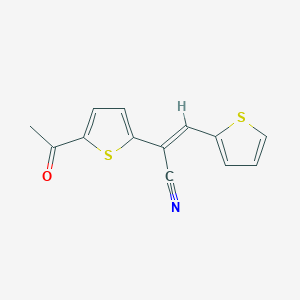


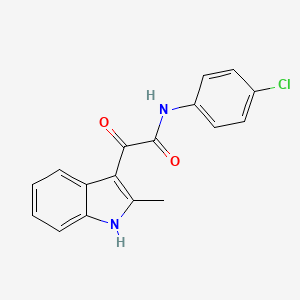
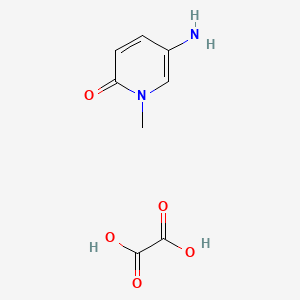


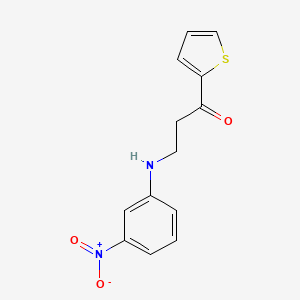

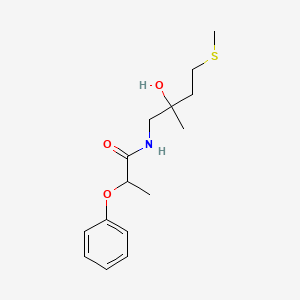
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)